![molecular formula C12H9ClINO2 B071872 Ethyl 4-chloro-8-iodoquinoline-3-carboxylate CAS No. 193975-33-6](/img/structure/B71872.png)
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a heterocyclic compound which consists of a quinoline ring system. It is used as a medical intermediate .
Molecular Structure Analysis
The molecular formula of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is C12H9ClINO2. The InChI code is 1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is 361.56 g/mol. It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Chemical Intermediates
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used as a chemical intermediate in various reactions . It is a versatile and attractive building block, and its synthetic application in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction has been achieved .
Organic Chemistry Transformations
Halomethyl-functionalized quinolines, like Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry .
Drug-like Small Molecules Synthesis
Considerable synthetic efforts directed toward the application of this class of compounds have been paid to reveal the synthetic potential of these platforms in accessing important drug-like small molecules .
Luminescent Materials Development
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used in the development of new quinoline luminescent materials .
Antitrypanosomal Activity
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate has been used as a building block for furnishing new 2-alkylaminomethylquinoline derivatives with potent and more selective antitrypanosomal activity .
Pharmacological Studies
Among haloquinolines, iodoquinolines are well known to be a class of attractive and privileged synthetic targets and are widely used as drug-like chemical probes in pharmacological studies .
Development of Complex Quinoline Derivatives
Iodoquinolines, like Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, are used as versatile intermediates for the development of more complex quinoline derivatives .
Cross-Coupling Reactions
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used in cross-coupling reactions, a common method for creating carbon-carbon bonds .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-chloro-8-iodoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNZFPUXWUBKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472947 |
Source
|
Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
CAS RN |
193975-33-6 |
Source
|
Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.